1-allyl-1-methyl-3-(5-tert-butyl-3-isoxazolyl)urea
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Overview
Description
1-allyl-1-methyl-3-(5-tert-butyl-3-isoxazolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The tert-butyl group attached to the isoxazole ring provides steric hindrance, which can influence the compound’s reactivity and stability.
Preparation Methods
The synthesis of 1-allyl-1-methyl-3-(5-tert-butyl-3-isoxazolyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkene.
Introduction of the Urea Moiety: The urea group can be introduced by reacting an isocyanate with an amine.
Allylation and Methylation:
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-allyl-1-methyl-3-(5-tert-butyl-3-isoxazolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperatures and pressures to control the reaction rate and selectivity.
Scientific Research Applications
1-allyl-1-methyl-3-(5-tert-butyl-3-isoxazolyl)urea has various scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It can be used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-allyl-1-methyl-3-(5-tert-butyl-3-isoxazolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
1-allyl-1-methyl-3-(5-tert-butyl-3-isoxazolyl)urea can be compared with other similar compounds, such as:
1-allyl-1-methyl-3-(5-tert-butyl-3-isoxazolyl)thiourea: This compound has a similar structure but contains a thiourea group instead of a urea group, which can influence its reactivity and biological activity.
1-allyl-1-methyl-3-(5-tert-butyl-3-isoxazolyl)carbamate:
Properties
CAS No. |
55808-29-2 |
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Molecular Formula |
C12H19N3O2 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
3-(5-tert-butyl-1,2-oxazol-3-yl)-1-methyl-1-prop-2-enylurea |
InChI |
InChI=1S/C12H19N3O2/c1-6-7-15(5)11(16)13-10-8-9(17-14-10)12(2,3)4/h6,8H,1,7H2,2-5H3,(H,13,14,16) |
InChI Key |
KCIPJIIZEPMNPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)N(C)CC=C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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